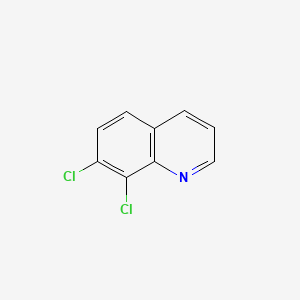

7,8-Dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNIWGUGRICGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601697 | |

| Record name | 7,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-49-1 | |

| Record name | 7,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-Dichloroquinoline chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of 7,8-dichloroquinoline. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from more extensively studied dichloroquinoline isomers to provide a broader context for its potential characteristics.

Chemical Structure and Properties

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure consists of a quinoline bicyclic system with two chlorine atoms substituted at the 7th and 8th positions.

Structure:

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 703-49-1 | [1][2] |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| Boiling Point | 311.1 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 170.9 ± 7.9 °C | [2] |

| Refractive Index | 1.661 | [2] |

| Purity | ≥98% (Commercially available) | [1] |

Table 2: Comparative Physical Properties of Dichloroquinoline Isomers

| Compound | Melting Point (°C) | Solubility |

| This compound | Data not available | Data not available |

| 4,7-Dichloroquinoline | 81-83 | Soluble in chloroform (50 mg/mL); slightly soluble in heated chloroform, DMSO (sonicated), and methanol.[3][4] |

| 2,8-Dichloroquinoline | 105-108 | Data not available |

| 5,7-Dichloro-8-hydroxyquinoline | 178-180 | Generally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[5][6] |

| 5,8-Dichloroquinoline | 97-98 | Data not available |

Spectroscopic Data

Table 3: Comparative Spectroscopic Data of 4,7-Dichloroquinoline

| Spectrum Type | Key Peaks and Information |

| ¹H NMR | δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H) in CDCl₃.[7] |

| ¹³C NMR | Aromatic and alkene regions typically overlap (120-170 ppm). Quaternary carbons are generally weak.[4][8][9] |

| IR Spectroscopy | Characteristic peaks for C-Cl stretch are expected in the fingerprint region (< 840 cm⁻¹).[10][11][12] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 197 and an isotopic peak (M+2) at m/z 199 are expected due to the presence of two chlorine atoms.[10] |

Experimental Protocols

General Protocol: Gould-Jacobs Reaction for Chloroquinoline Synthesis

This protocol describes a general approach for the synthesis of a chloro-substituted 4-hydroxyquinoline, which can be subsequently converted to the corresponding dichloroquinoline.

Step 1: Condensation

-

Combine the appropriately substituted chloroaniline with a slight molar excess (e.g., 1.1 equivalents) of diethyl ethoxymethylenemalonate.

-

Heat the mixture, typically between 100-120°C, for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

Step 2: Cyclization

-

Add the intermediate product from Step 1 to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 15-30 minutes to induce cyclization.

-

Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the precipitated product in a 10-20% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours to hydrolyze the ester.

-

Cool the solution and acidify with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 4-hydroxy-chloroquinoline-3-carboxylic acid.

-

Isolate the acid via filtration and heat it in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding the 4-hydroxy-chloroquinoline.

Step 4: Chlorination

-

The resulting 4-hydroxy-chloroquinoline can be chlorinated using a suitable agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding dichloroquinoline.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not well-documented, the broader class of dichloroquinoline derivatives has shown significant potential in drug discovery, exhibiting a range of biological effects including anticancer, antimalarial, and antimicrobial activities.[14][15]

Antimalarial Activity: Certain quinoline derivatives are known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. This leads to the accumulation of toxic heme, which ultimately causes parasite death.[16]

Anticancer Activity: Some chloroquinoline derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. One of the proposed mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cancer cell survival and proliferation.[17]

Generalized Signaling Pathway for Chloroquinoline Derivatives

Figure 1: Generalized signaling pathways for the antimalarial and anticancer activities of chloroquinoline derivatives.

Conclusion

This compound is a structurally defined chemical entity with established general and physicochemical properties. However, there is a notable lack of specific, publicly available experimental data regarding its melting point, solubility, and detailed spectroscopic characteristics. The provided comparative data from other dichloroquinoline isomers and general synthetic methodologies offer a valuable starting point for researchers. The known biological activities of the broader chloroquinoline class suggest that this compound could be a molecule of interest for further investigation in drug discovery and development. Future research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 5,7-Dichloro-8-quinolinol 99 773-76-2 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

7,8-Dichloroquinoline CAS number and molecular weight

This technical guide provides a comprehensive overview of 7,8-dichloroquinoline, a chlorinated derivative of the quinoline heterocyclic scaffold. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, while also highlighting the current landscape of research surrounding this specific isomer.

Core Chemical and Physical Properties

This compound, identified by the CAS number 703-49-1 , is a distinct isomer within the dichloroquinoline family. Its molecular formula is C₉H₅Cl₂N, corresponding to a molecular weight of 198.051 g/mol .[1] While extensive experimental data for this specific isomer is less common in publicly available literature compared to its 4,7- and 5,7- counterparts, its fundamental properties can be summarized as follows:

| Property | Value |

| CAS Number | 703-49-1 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.051 g/mol [1] |

| Boiling Point | 311.1 ± 22.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Flash Point | 170.9 ± 7.9 °C[1] |

| Refractive Index | 1.661[1] |

Synthesis of this compound

The primary synthetic route to this compound is through the Gould-Jacobs reaction, a well-established method for quinoline synthesis.[2][3] This process begins with the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinoline ring system, followed by subsequent chemical modifications to yield the final product.

Experimental Protocol: Gould-Jacobs Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

A crucial intermediate in the synthesis of this compound is 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. The following protocol is based on a reported synthesis:[1]

Materials:

-

2,3-dichloro-aniline (0.5 mol)

-

Diethyl ethoxymethylenemalonate (EMME) (0.5 mol)

Procedure:

-

A mixture of 2,3-dichloro-aniline (81g, 0.5 mol) and diethyl ethoxymethylenemalonate (108.12 g, 0.5 mol) is prepared.

-

The reaction mixture is heated, leading to the formation of an intermediate through the elimination of ethanol.

-

The intermediate is then subjected to thermal cyclization at an elevated temperature to yield 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. This product can be isolated with a high yield (96%) and has a melting point of 288-290°C.[1]

Further steps, which are standard in quinoline chemistry, would involve the hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to remove the 3-carboxy group, and finally, a chlorination step (e.g., using phosphorus oxychloride) to replace the 4-hydroxy group with a chlorine atom to yield this compound.

Applications in Research and Drug Development

While the biological activities of many quinoline derivatives, particularly 4,7-dichloroquinoline, are well-documented in the context of antimalarial and anticancer research, specific studies on this compound are limited in the current body of scientific literature. The quinoline scaffold itself is a key component in a wide array of therapeutic agents due to its ability to interact with various biological targets. Derivatives of the closely related 7-chloroquinoline have been investigated for their antimicrobial, antimalarial, and anticancer properties.[4][5][6]

The unique substitution pattern of this compound may confer distinct pharmacological properties, making it a molecule of interest for further investigation. Its potential as a building block for novel therapeutic agents remains an area ripe for exploration by medicinal chemists.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical progression for the synthesis of this compound based on the Gould-Jacobs reaction.

Due to the limited specific research on the biological pathways involving this compound, a signaling pathway diagram cannot be accurately generated at this time. The provided workflow illustrates the key synthetic steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]

Spectroscopic Characterization of 7,8-Dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 7,8-dichloroquinoline. Despite a comprehensive search of scientific literature and spectral databases, experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific isomer remain elusive. This document, therefore, provides a detailed framework of the standard experimental protocols utilized for the spectroscopic analysis of quinoline derivatives. Furthermore, a logical workflow for such an analysis is presented visually. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds, enabling them to apply established methodologies to uncharacterized molecules like this compound.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a core structure in numerous biologically active compounds and pharmaceutical agents. The precise substitution pattern of the chlorine atoms on the quinoline ring system significantly influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such compounds.

This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation of quinoline derivatives. While specific data for this compound is not currently available in public databases, the methodologies described herein provide a robust framework for its characterization.

Spectroscopic Data for this compound

A thorough search of available scientific literature and spectral databases did not yield any publicly accessible experimental or predicted ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound (CAS Number: 703-49-1)[1][2][3]. The molecular formula for this compound is C₉H₅Cl₂N[1].

Consequently, the following sections will focus on the generalized experimental protocols applicable to the analysis of quinoline derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

3.1.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR analysis and 20-25 mg for ¹³C NMR analysis.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2 ¹H NMR Spectrum Acquisition

A standard ¹H NMR experiment is performed to determine the number of different types of protons and their neighboring environments.

-

Pulse Program: A standard single-pulse sequence is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm for quinoline derivatives).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

3.1.3 ¹³C NMR Spectrum Acquisition

A proton-decoupled ¹³C NMR experiment is performed to determine the number of different types of carbon atoms.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0-160 ppm for quinoline derivatives).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

3.2.1 Sample Preparation

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

3.2.2 Spectrum Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Data Collection: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its molecular formula and structure.

3.3.1 Sample Introduction and Ionization

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph. Electron Ionization (EI) is a common ionization technique used with GC-MS.

-

Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, the sample can be dissolved in a suitable solvent and introduced directly or via liquid chromatography. Electrospray Ionization (ESI) is a soft ionization technique commonly used with LC-MS.

3.3.2 Mass Analysis

-

Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

-

Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. For this compound (MW = 198.05 g/mol ), a scan range of m/z 50-300 would be suitable. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as a quinoline derivative, using the spectroscopic methods described.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

References

A Technical Guide to the Solubility and Stability of 7,8-Dichloroquinoline for Researchers

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 7,8-Dichloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted physicochemical properties based on its chemical structure and data from analogous quinoline derivatives. It further details standardized experimental protocols for the precise determination of its solubility and stability profiles, addressing a notable gap in currently available public data.

Introduction to this compound

This compound is a halogenated heterocyclic aromatic compound. Its structure, featuring a quinoline core with chlorine substituents at the 7th and 8th positions, dictates its chemical properties. Understanding the solubility and stability of this molecule is a critical prerequisite for its application in medicinal chemistry and drug development. Solubility directly impacts bioavailability and the formulation of delivery systems, while stability is crucial for determining shelf-life, storage conditions, and degradation pathways.[1][2][3] This guide provides the foundational knowledge and methodologies required to characterize these essential parameters.

Solubility Profile of this compound

Specific quantitative solubility data for this compound is not extensively documented in public literature. However, based on its structure—a largely nonpolar aromatic system with two chlorine atoms and a nitrogen atom capable of hydrogen bonding—a general solubility profile can be predicted.

Predicted Solubility Characteristics:

-

Aqueous Solubility: Expected to be low or sparingly soluble in water, a common trait for many quinoline derivatives.[4] The intrinsic solubility in aqueous media is likely to be pH-dependent due to the basic nitrogen atom in the quinoline ring.

-

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in polar protic solvents like ethanol and methanol.[4][5] It is also expected to be soluble in chlorinated solvents like chloroform and dichloromethane.

For accurate characterization, experimental determination is necessary. The following table outlines the data that should be collected.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|---|

| Water (pH 5.0) | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Water (pH 7.4) | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Ethanol | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Methanol | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Shake-Flask | Experimental Value | Experimental Value |

| Chloroform | 25 | Shake-Flask | Experimental Value | Experimental Value |

The shake-flask method is the gold-standard for determining thermodynamic solubility, involving the equilibration of an excess amount of the solid compound in a solvent.[1][6]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV method against a standard calibration curve.[6]

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Stability Profile of this compound

The stability of a compound is assessed through forced degradation studies, which intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways.[2][3] For quinoline derivatives, common degradation pathways include hydrolysis, oxidation, and photolysis.[7][8][9]

Predicted Stability Characteristics:

-

Hydrolytic Stability: The quinoline ring is generally stable to hydrolysis, but extreme pH conditions (strong acid or base) may promote degradation.

-

Oxidative Stability: The electron-rich aromatic system may be susceptible to oxidation, especially in the presence of oxidizing agents.

-

Photostability: Quinoline compounds are known to undergo photodegradation upon exposure to UV or visible light.[8][9]

The results from a forced degradation study are typically summarized as shown in the table below.

Table 2: Template for Forced Degradation Study of this compound

| Stress Condition | Reagent/Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 | Experimental Value | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH | 24 | Experimental Value | Experimental Value | Experimental Value |

| Oxidative | 3% H₂O₂ | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal | 80°C (in solution) | 72 | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | ICH Option 1/2 | - | Experimental Value | Experimental Value | Experimental Value |

This protocol provides a general framework for conducting a forced degradation study as recommended by ICH guidelines to establish the intrinsic stability of a molecule.[2]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method (typically a gradient reverse-phase method)[10][11]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.[7]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a set period.[7] Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing samples with HCl before analysis.[7]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[7]

-

Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 80°C).[8] Sample at various time points. A solid-state thermal degradation study should also be performed.

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light as per ICH Q1B guidelines.[8] Analyze samples at appropriate intervals. A control sample should be kept in the dark.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact parent compound from all generated degradation products.[12][13]

The following diagram outlines the workflow for assessing the stability of a compound under various stress conditions.

Caption: Experimental workflow for a forced degradation (stress testing) study.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization. Based on its chemical structure, it is predicted to have low aqueous solubility and higher solubility in common organic solvents. Its stability is likely influenced by pH, oxidizing agents, and light exposure. The detailed experimental protocols for solubility (shake-flask) and stability (forced degradation) provided herein offer a clear path for researchers to generate the precise, quantitative data required for advancing drug discovery and development projects involving this compound.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. irjpms.com [irjpms.com]

- 12. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Elusive Biological Profile of 7,8-Dichloroquinoline Derivatives: A Survey of Available Data

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. While the quinoline core is a well-established pharmacophore present in numerous approved drugs, the specific biological activities of its many substituted analogues remain to be fully elucidated. This technical guide addresses the current, albeit limited, state of knowledge regarding the potential biological activity of 7,8-dichloroquinoline derivatives.

A comprehensive review of scientific literature reveals a notable scarcity of research specifically focused on the biological evaluation of this compound and its direct derivatives. The majority of published studies on dichloroquinolines concentrate on other isomers, particularly 4,7-dichloroquinoline, the precursor to the renowned antimalarial drug chloroquine, and 2,7-dichloroquinoline. Consequently, a detailed in-depth guide with extensive quantitative data, established experimental protocols, and defined signaling pathways for the 7,8-dichloro isomer is not feasible at this time.

Limited Insights into this compound Derivatives

Despite the general lack of extensive research, a few isolated findings offer preliminary glimpses into the potential bioactivity of the this compound scaffold.

Interestingly, a related saturated heterocyclic compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline , has been identified as a potent and reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is involved in the biosynthesis of adrenaline, making its inhibitors of interest for potential therapeutic applications in areas such as cardiovascular disease and neurobiology. It is important to note that this compound is an isoquinoline derivative, differing in the position of the nitrogen atom within the heterocyclic ring system compared to quinoline.

Biological Activities of Other Dichloroquinoline Isomers: A Point of Reference

To provide a broader context for the potential of dichloro-substituted quinolines, it is informative to consider the well-documented biological activities of other isomers. It must be emphasized that the biological profile of a molecule is highly dependent on its substitution pattern, and the activities of these isomers cannot be directly extrapolated to this compound derivatives.

Anticancer Activity

Derivatives of 4,7-dichloroquinoline and 2,7-dichloroquinoline have demonstrated notable anticancer activity against a range of cancer cell lines. For instance, certain 7-chloroquinoline derivatives have shown pronounced antitumor effects on colon carcinoma (HCT-116) cells.[1]

Antimicrobial Activity

The antimicrobial properties of various dichloroquinoline isomers are also reported. For example, some 7-chloroquinoline derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Salmonella typhimurium, Escherichia coli) bacteria, as well as various fungal strains.[1]

Synthesis and Experimental Protocols: General Methodologies

While specific protocols for the biological evaluation of this compound derivatives are not available, general methodologies for synthesizing and evaluating other chloroquinoline derivatives can be referenced.

General Synthetic Procedure for Chloroquinoline Derivatives

A common method for the synthesis of substituted quinolines involves the reaction of an appropriately substituted aniline with a suitable cyclizing agent. For instance, the synthesis of certain 7-chloroquinoline derivatives starts from 4,7-dichloroquinoline, which is then subjected to nucleophilic substitution reactions.[1]

General Protocol for Anticancer Activity Screening (MTT Assay)

A standard method to assess the cytotoxic activity of compounds against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Brief Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Future Directions

Due to the lack of specific research, there is no information available on the signaling pathways that may be modulated by this compound derivatives. The exploration of such pathways is a critical step in understanding the mechanism of action of any bioactive compound.

The significant gap in the literature concerning the biological activity of this compound derivatives presents a clear opportunity for future research. A systematic investigation into the synthesis and biological screening of a library of this compound derivatives could unveil novel compounds with potential therapeutic applications in oncology, infectious diseases, or other areas of medicine. Such studies would be the first step in populating the much-needed quantitative data and elucidating the mechanisms of action for this under-explored chemical scaffold.

Conclusion

References

7,8-Dichloroquinoline: An Emerging Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. While various mono- and di-substituted quinolines have been extensively explored, the 7,8-dichloroquinoline framework represents a less chartered, yet potentially valuable, area for drug discovery. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, offering a comparative analysis with its more studied isomers to illuminate its potential as a versatile scaffold for developing novel therapeutic agents.

The this compound Core: Synthesis and Known Biological Activity

Research directly focused on the this compound scaffold is nascent. However, existing literature provides foundational insights into its synthesis and the biological profile of its derivatives.

Synthesis of this compound Derivatives

The synthesis of substituted 7,8-dichloroquinolines can be achieved through established methods for quinoline ring formation, such as the Gould-Jacobs reaction. One documented example is the synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. This process involves the reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1]

Experimental Protocol: Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester [1]

A mixture of 2,3-dichloro-aniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated to 130°C with stirring, while the resulting ethanol is distilled off. After 1.5 hours, the crude intermediate is obtained. This intermediate is then cyclized to yield the 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. Further N-alkylation can be performed on the quinoline nitrogen. For instance, N-ethylation can be carried out using diethyl sulphate in the presence of potassium carbonate and DMF.[1]

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A PNMT Inhibitor

A hydrogenated derivative, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, has been identified as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 0.3 μM. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine.[2][3][4] Inhibition of PNMT is a therapeutic strategy being explored for neurological disorders such as Alzheimer's and Parkinson's disease, as well as for managing hypertension.[5][6] The mechanism of action of PNMT inhibitors involves blocking the active site of the enzyme, thereby preventing the methylation of norepinephrine.[3][5]

The signaling pathway involving PNMT is central to the body's stress response.

Comparative Analysis: Insights from 7-Chloroquinoline and 4,7-Dichloroquinoline Scaffolds

Given the limited data on this compound, a comparative analysis with its more extensively studied isomers, 7-chloroquinoline and 4,7-dichloroquinoline, can provide valuable insights into its potential medicinal chemistry applications.

Synthetic Methodologies

The synthetic routes employed for 7-chloro and 4,7-dichloroquinoline derivatives are largely adaptable for the 7,8-dichloro isomer. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed dichloroquinoline core. For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.[7]

Experimental Protocol: General procedure for the synthesis of 1-(7-chloroquinolin-4-yl) derivatives [2]

To a solution of 4,7-dichloroquinoline (0.01 mol) in ethanol (15 ml), the appropriate amine (0.01 mol) is added. The mixture is then refluxed in an ultrasonic bath for 30 minutes at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Anticancer Activity

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of kinases and induction of apoptosis.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji | Not specified | [8] |

| 7-Chloroquinoline derivatives | MCF-7 (breast) | Varies | [5] |

| HCT-116 (colon) | 21.41 - 27.26 | [2] | |

| Hela (cervical) | 21.41 - 51.67 | [2] | |

| Quinoline-based dihydrazones | BGC-823 (gastric), BEL-7402 (hepatoma), MCF-7 (breast), A549 (lung) | 7.01 - 34.32 | [9] |

Experimental Protocol: In vitro antiproliferative activity assay (MTT) [9]

Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified duration. Subsequently, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability and calculate the IC50 value.

Antimalarial Activity

The 4-amino-7-chloroquinoline scaffold is the cornerstone of several widely used antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin formation in the malaria parasite.

| Compound Class | Parasite Strain | IC50 (µM) | Reference |

| 7-Chloroquinoline derivatives | Plasmodium falciparum | < 50 | [2][5] |

Experimental Protocol: In vitro antimalarial activity assay [2]

The antiplasmodial activity is evaluated against chloroquine-sensitive and/or -resistant strains of Plasmodium falciparum. The parasite cultures are incubated with various concentrations of the test compounds. Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH).

Antibacterial Activity

Derivatives of chlorinated quinolines have also been investigated for their antibacterial properties.

| Compound Class | Bacterial Strain | Inhibition Zone (mm) | Reference |

| 2,7-Dichloroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes | 11.00 - 12.00 | [4][10] |

| 7-Chloroquinoline derivatives | S. typhimurium, E. coli, S. aureus, B. subtilis | Moderate to good | [2] |

Experimental Protocol: Antibacterial activity assay (Agar well diffusion) [10]

Bacterial cultures are uniformly spread on agar plates. Wells are made in the agar, and different concentrations of the test compounds are added to the wells. The plates are then incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Future Directions and Potential of the this compound Scaffold

The limited exploration of the this compound scaffold presents a significant opportunity for medicinal chemists. The unique electronic and steric properties conferred by the 7,8-disubstitution pattern may lead to novel structure-activity relationships and target selectivities compared to other chlorinated quinoline isomers.

Future research should focus on:

-

Developing diverse synthetic libraries of this compound derivatives by applying established quinoline chemistry.

-

Screening these libraries against a wide range of biological targets, including kinases, proteases, and microbial enzymes, to identify novel lead compounds.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of initial hits.

-

Investigating the potential of this compound derivatives in therapeutic areas where other quinoline scaffolds have shown promise, such as oncology, infectious diseases, and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PNMT - Creative Enzymes [creative-enzymes.com]

- 4. droracle.ai [droracle.ai]

- 5. aps.anl.gov [aps.anl.gov]

- 6. Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1,2-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, novel endogenous amines, in parkinsonian and normal human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Review of 7,8-Dichloroquinoline and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its halogenated derivatives, 7,8-dichloroquinoline serves as a versatile building block for the synthesis of novel bioactive molecules. The introduction of chlorine atoms at the 7 and 8 positions significantly influences the molecule's electronic properties and lipophilicity, offering a unique starting point for developing potent therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of this compound analogs, with a focus on their potential in anticancer, antimicrobial, and neuroprotective applications.

Synthesis of this compound Analogs

The chemical reactivity of the dichloroquinoline core allows for a variety of modifications. The chlorine atom at the 4-position of the related and more commonly used precursor, 4,7-dichloroquinoline, is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for introducing diverse functional groups.[4] This reactivity is often exploited to generate extensive libraries of analogs.

Common synthetic strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction for modifying the quinoline ring. For instance, 4,7-dichloroquinoline is reacted with various nucleophiles such as amines, thiols, and alcohols under basic conditions to yield 4-substituted-7-chloroquinoline derivatives.[4][5][6]

-

Morita-Baylis-Hillman Reaction: This reaction has been used to create polyfunctionalized molecules by reacting 4,7-dichloroquinoline derivatives with aldehydes, leading to compounds with potential antiproliferative activity.[5]

-

Click Chemistry: The copper-mediated click chemistry approach has been employed to synthesize 1,2,3-triazole-containing quinoline hybrids, which have shown promising antimalarial and anticancer activities.[6][7]

-

Metalation: Regioselective metalation using mixed lithium-magnesium reagents allows for the introduction of various functional groups onto the quinoline scaffold under mild conditions.

-

Vilsmeier-Haack Reaction: This reaction is utilized to introduce formyl groups, which can then be converted into other functionalities like nitriles and amides, expanding the chemical diversity of the synthesized analogs.[2][3][8]

Biological Activities and Therapeutic Potential

Analogs derived from chlorinated quinolines have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity profiles, supported by quantitative data.

A substantial body of research has focused on the anticancer properties of 7-chloroquinoline derivatives. These compounds have been shown to exhibit cytotoxic effects against a broad spectrum of human cancer cell lines.[4][9] The mechanism of action, while not always fully elucidated, can involve the inhibition of key cellular processes and signaling pathways. For example, some 4-anilinoquinolines are known inhibitors of the epidermal growth factor receptor (EGFR).

Table 1: Anticancer Activity of 7-Chloroquinoline Analogs

| Compound ID/Reference | Cancer Cell Line | Activity Metric | Value |

| MBHA/7-chloroquinoline hybrid (ortho-nitro) [5] | MCF-7, HCT-116, HL-60, NCI-H292 | IC50 | 4.60 µmol L-1 |

| Compound 3 [6][7] | MCF-7 (Breast) | IC50 | 25.37 µM |

| Compound 9 [6][7] | MCF-7 (Breast) | IC50 | < 25 µM |

| Compound 3 [7] | HCT-116 (Colon) | IC50 | 23.39 µM |

| Compound 9 [7] | HCT-116 (Colon) | IC50 | 21.41 µM |

| Compound 9 [7] | Hela (Cervical) | IC50 | 21.41 µM |

| 7-chloro-4-quinolinylhydrazone (I) [10] | SF-295 (CNS) | IC50 | 0.688 µg/cm-3 |

| 7-chloro-4-quinolinylhydrazone (23) [10] | NCI-60 Panel | GI50 | Submicromolar to 120 nM |

| 6-Bromo-5-nitroquinoline (4) [11] | C6 (Glioblastoma), HeLa, HT29 | Proliferation Inhibition | High |

| 6,8-diphenylquinoline (13) [11] | C6 (Glioblastoma), HeLa, HT29 | Proliferation Inhibition | High |

IC50 (Half-maximal inhibitory concentration) and GI50 (Growth inhibition 50) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate greater potency.[4][12]

The quinoline core is famously present in the antimalarial drug chloroquine. Consequently, many research efforts have been directed towards synthesizing novel quinoline analogs with activity against microbial pathogens, including bacteria, fungi, and the Plasmodium parasite responsible for malaria.[6][7][13] Some derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15]

Table 2: Antimicrobial and Antimalarial Activity of 7-Chloroquinoline Analogs

| Compound ID/Reference | Target Organism | Activity Metric | Value |

| Compound 9 [6] | Plasmodium falciparum | IC50 | < 50 µM |

| Compound 2, 3, 4, 6, 8 [6][7] | Plasmodium falciparum | IC50 | < 50 µM |

| Compound 4 [7] | Salmonella typhimurium | Antibacterial | "Amazing activity" |

| Compound 9 [7] | Salmonella typhimurium | Antibacterial | "Amazing activity" |

| Compound 8 [7] | Escherichia coli | Antibacterial | "Very good activity" |

| Compound 5 [2][8] | S. aureus, P. aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm |

| Compound 6 [2][8] | E. coli | Zone of Inhibition | 11.00 ± 0.04 mm |

| Compound 8 [2][8] | E. coli | Zone of Inhibition | 12.00 ± 0.00 mm |

| Compound 5d [14][15] | Gram-positive & Gram-negative bacteria | MIC | 0.125 - 8 µg/mL |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The role of quinoline derivatives in neurodegenerative diseases is an emerging area of research.[16][17] Conditions like Alzheimer's and Parkinson's disease often involve complex pathological processes, including protein misfolding, oxidative stress, and metal ion dyshomeostasis.[17][18] Some quinoline derivatives, particularly 8-hydroxyquinolines, are known metal chelators and have shown protective effects in models of neurotoxicity.[19] The development of acetylcholinesterase (AChE) inhibitors is a key strategy in Alzheimer's treatment, and quinoline-based compounds are being investigated for this purpose.[16][17] Chloroquine itself is known to affect the autophagy-lysosome pathway, a critical cellular process for clearing aggregated proteins implicated in neurodegeneration.[20]

Table 3: Bioactivity of Quinoline Analogs Relevant to Neurodegenerative Diseases

| Compound Class/Reference | Target/Model | Activity Metric | Key Finding |

| Quinoline derivatives [16] | Acetylcholinesterase (AChE) | IC50 | Potential for selective inhibition of AChE. |

| 8-Hydroxyquinolines (8-OHQ) [19] | Yeast models of TDP-43, α-synuclein, polyglutamine toxicity | Phenotypic Rescue | Distinct 8-OHQs rescue specific protein toxicities. |

| Chloroquine [20] | Neuronal cells | Pathway Inhibition | Inhibits autophagic and lysosomal clearance functions. |

Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; it is an indicator of the binding affinity of an inhibitor. A smaller Ki value indicates a higher affinity and therefore a more potent inhibitor.[21]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for drug discovery research. Below are generalized protocols for the synthesis and biological evaluation of dichloroquinoline analogs, based on methodologies reported in the literature.

This protocol describes a common method for synthesizing analogs via nucleophilic aromatic substitution at the C4 position of a dichloroquinoline precursor.[4]

-

Reactant Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., a substituted amine or thiophenol, 1-1.2 equivalents).

-

Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the mixture to act as an acid scavenger.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified period (typically 4-24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[22]

Visualizations of Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for drug discovery using this compound.

Caption: Potential anticancer mechanisms of dichloroquinoline analogs.

Conclusion

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in modern drug discovery. The synthetic accessibility and potential for diverse functionalization have enabled the exploration of their activity against a wide range of diseases. Significant progress has been made in identifying potent anticancer, antimicrobial, and potentially neuroprotective agents derived from this core structure. Future research should focus on elucidating the precise mechanisms of action for the most promising candidates, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing them through preclinical and clinical development. The continued investigation of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Different 8-hydroxyquinolines protect models of TDP-43 protein, α-synuclein, and polyglutamine proteotoxicity through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Elucidating the Structural Landscape of Dichloroquinolines: A Technical Guide for Researchers

An In-depth Analysis of Dichloroquinoline Crystallography in the Absence of 7,8-Dichloroquinoline Data and its Implications for Drug Development

Abstract

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Dichloro-substituted quinolines, in particular, are pivotal intermediates and pharmacophores in the development of novel drugs. This technical guide addresses the current void in experimental data regarding the crystal structure of this compound. In the absence of a determined crystal structure for this specific isomer, this document provides a comprehensive comparative analysis of structurally related dichloroquinoline derivatives whose crystallographic data have been elucidated. By examining the crystal packing, intermolecular interactions, and conformational properties of molecules such as 3,7-dichloroquinoline-8-carboxylic acid, 2,4-dichloro-7,8-dimethylquinoline, and 4,7-dichloroquinoline, we can infer potential structural characteristics of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols for the synthesis and crystallization of analogous compounds and by presenting a logical framework for approaching the structural analysis of yet-unresolved quinoline derivatives.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a compound's crystal structure is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the optimization of pharmacokinetic and pharmacodynamic profiles. While extensive research has been conducted on various quinoline derivatives, a definitive crystal structure for this compound remains elusive in the current body of scientific literature.

This guide aims to bridge this knowledge gap by presenting a detailed examination of closely related dichloroquinoline structures. The insights gleaned from these analyses can provide a predictive framework for understanding the potential solid-state behavior of this compound.

Comparative Crystallographic Data of Dichloroquinoline Derivatives

To infer the potential crystal structure of this compound, a comparative analysis of the crystallographic data of structurally similar compounds is presented. The following tables summarize the key crystallographic parameters for 3,7-dichloroquinoline-8-carboxylic acid, 2,4-dichloro-7,8-dimethylquinoline, and 4,7-dichloroquinoline.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | 3,7-Dichloroquinoline-8-carboxylic acid[1][2] | 2,4-Dichloro-7,8-dimethylquinoline[3][4] | 4,7-Dichloroquinoline[5] |

| Empirical Formula | C₁₀H₅Cl₂NO₂ | C₁₁H₉Cl₂N | C₉H₅Cl₂N |

| Formula Weight | 242.05 | 226.09 | 198.04 |

| Crystal System | Triclinic | Orthorhombic | Monoclinic |

| Space Group | P-1 | Pca2₁ | P2₁/n |

| a (Å) | 7.5002 (12) | 20.3054 (9) | 18.2243 (17) |

| b (Å) | 8.4016 (14) | 3.9992 (2) | 3.8253 (5) |

| c (Å) | 8.732 (3) | 25.5743 (11) | 23.622 (3) |

| α (°) | 102.529 (6) | 90 | 90 |

| β (°) | 93.439 (6) | 90 | 96.61 (1) |

| γ (°) | 116.479 (4) | 90 | 90 |

| Volume (ų) | 472.98 (17) | 2076.77 (17) | 1635.8 (4) |

| Z | 2 | 8 | 8 |

| Temperature (K) | 173 (2) | 295 | 123 |

| Radiation | Mo Kα | Mo Kα | Cu Kα |

| R-factor | 0.063 | 0.049 | 0.096 |

Experimental Protocols

The synthesis and crystallization of the target compound are prerequisites for its structural analysis. While a specific protocol for this compound is not available, the following sections detail the methodologies used for the synthesis and crystallization of the comparator molecules.

Synthesis of Dichloroquinoline Derivatives

The synthesis of dichloroquinoline cores often involves cyclization reactions starting from substituted anilines. A general approach is the Combes synthesis or the Gould-Jacobs reaction.[6]

3.1.1. Synthesis of 2,4-Dichloro-7,8-dimethylquinoline[3][4]

A mixture of 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol) is heated under reflux in phosphorus oxychloride (30 ml) with stirring for 5 hours. After cooling, the mixture is poured into crushed ice with vigorous stirring and then made alkaline with 5 M sodium hydroxide. The crude product is obtained by filtration. Purification is achieved through column chromatography (95:5 hexane–EtOAc) to yield pure 2,4-dichloro-7,8-dimethylquinoline.

3.1.2. General Synthesis of 4,7-Dichloroquinoline[7][8][9]

A common route to 4,7-dichloroquinoline starts from m-chloroaniline. The synthesis involves several steps:

-

Condensation: m-chloroaniline is reacted with diethyl ethoxymethylenemalonate.

-

Cyclization: The resulting intermediate is heated in a high-boiling solvent like diphenyl ether to form ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The ester is saponified with sodium hydroxide, followed by acidification to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid. This acid is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline.

-

Chlorination: The final step involves treating 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to yield 4,7-dichloroquinoline.

Crystallization Protocols

The growth of single crystals suitable for X-ray diffraction is a critical step. The following methods have been successfully employed for the comparator dichloroquinolines.

3.2.1. Crystallization of 3,7-Dichloroquinoline-8-carboxylic acid[1][2]

The compound is dissolved in dimethyl sulfoxide (DMSO). Colorless prism-like crystals suitable for crystallographic analysis are obtained by slow vapor diffusion of diethyl ether into the solution at room temperature over several days.

3.2.2. Crystallization of 2,4-Dichloro-7,8-dimethylquinoline[3][4]

White needle-shaped crystals are grown from a dimethyl sulfoxide (DMSO) solution.

3.2.3. Crystallization of 4,7-Dichloroquinoline[5]

4,7-dichloroquinoline is dissolved in hexanes at 65 °C to form a colorless solution. The solution is then slowly cooled to room temperature and maintained for 12 hours, during which long, colorless needles crystallize from the solution. The crystals are isolated by filtration.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in obtaining and analyzing crystal structures, the following diagrams illustrate a general experimental workflow for crystallographic analysis and a logical troubleshooting flowchart for synthesis.

Caption: General experimental workflow for crystal structure analysis.

Caption: Logical troubleshooting workflow for chemical synthesis.

Inferred Structural Features of this compound

Based on the analysis of the comparator molecules, several structural features can be anticipated for this compound:

-

Planarity: The quinoline ring system is inherently aromatic and therefore expected to be largely planar. In the crystal structures of the comparator compounds, the quinoline moieties exhibit a high degree of planarity.[3][4][5]

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound is likely to be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules and weaker C-H···Cl or C-H···N interactions. The presence of two chlorine atoms on the benzene ring may influence the geometry of these stacking interactions. In 3,7-dichloroquinoline-8-carboxylic acid, π-π stacking is a key packing feature.[1][2]

-

Polymorphism: It is plausible that this compound could exhibit polymorphism, meaning it can crystallize in different crystal forms with distinct arrangements of molecules. This is a common phenomenon in organic molecules and can have significant implications for properties such as solubility and bioavailability.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its potential structural characteristics based on a comparative analysis of related dichloroquinoline derivatives. The detailed experimental protocols for synthesis and crystallization offer practical guidance for researchers aiming to produce and structurally characterize this and other novel quinoline compounds.

The future determination of the this compound crystal structure will be a valuable addition to the field of medicinal chemistry. It will allow for more accurate computational modeling and a deeper understanding of the structure-activity relationships of this class of compounds, ultimately aiding in the design of more effective and safer therapeutic agents. Researchers are encouraged to pursue the synthesis and single-crystal X-ray diffraction analysis of this compound to fill this existing gap in our structural knowledge.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 7,8-Dichloroquinoline

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 7,8-dichloroquinoline, a significant heterocyclic compound. While extensive research exists for various quinoline derivatives, this document serves as a detailed methodological protocol for researchers, scientists, and drug development professionals aiming to investigate the structural, spectroscopic, and electronic properties of this compound specifically. By leveraging Density Functional Theory (DFT), this guide outlines the necessary steps from molecular geometry optimization to the prediction of vibrational spectra, electronic transitions, and nonlinear optical properties. The causality behind each computational choice is explained to ensure both technical accuracy and practical applicability, establishing a self-validating system for robust scientific inquiry.

Introduction: The Significance of Dichloroquinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The substitution pattern of halogen atoms on the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics, thereby modulating its biological efficacy and potential applications in optoelectronics.

This compound, with its specific substitution on the carbocyclic ring, presents a unique electronic profile worthy of detailed investigation. Computational chemistry offers a powerful, non-destructive lens to elucidate its intrinsic properties at the molecular level. This guide details the theoretical approach to comprehensively study this compound, providing a roadmap for predicting its behavior and guiding future experimental work.

Foundational Theory: Density Functional Theory (DFT)

The cornerstone of this computational investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems.

Expertise & Experience: Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable balance between computational cost and accuracy, making it the workhorse for studying medium-to-large molecules like this compound. The choice of the B3LYP hybrid functional is predicated on its proven track record for accurately predicting the geometries and vibrational frequencies of organic and heterocyclic compounds. The inclusion of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional captures a significant portion of the electron correlation effects crucial for reliable predictions.

Trustworthiness: To ensure the reliability of our calculations, we employ the 6-311++G(d,p) basis set. This choice is deliberate:

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to accurately describe chemical bonding.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for calculating properties like electron affinity and analyzing non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, a crucial factor for accurately modeling bond angles and electronic properties in a rigid aromatic system like quinoline.

This combination of functional and basis set provides a robust and well-validated level of theory for the properties under investigation.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive computational study of this compound.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

-

Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw) and converted to a 3D structure.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the configuration with the minimum total energy on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Thermochemical Data: Provides the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

-

Data Presentation: Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide the foundational data for all subsequent calculations. This data can be compared with experimental crystallographic data if available.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C7-Cl13 | 1.745 |

| Bond Length | C8-Cl14 | 1.748 |

| Bond Length | N1-C2 | 1.315 |

| Bond Length | N1-C9 | 1.378 |

| Bond Length | C7-C8 | 1.410 |

| Bond Angle | C6-C7-Cl13 | 119.5 |

| Bond Angle | C9-C8-Cl14 | 118.9 |

| Bond Angle | C2-N1-C9 | 117.8 |

Mandatory Visualization: Computational Workflow Diagram

Caption: A typical workflow for the DFT-based computational analysis of a molecule.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the FT-IR and FT-Raman spectra with high accuracy.

Expertise & Experience: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set.[1][2] To correct for this, a scaling factor is applied. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is often used, derived from empirical comparisons with extensive experimental data.[3][4] This step is crucial for achieving a meaningful comparison between theoretical and experimental spectra.

Experimental Protocol:

-

Frequency Data Extraction: Extract the calculated harmonic frequencies and intensities from the frequency calculation output file.

-

Scaling: Apply the appropriate scaling factor to the calculated frequencies.

-

Spectral Simulation: Use software like GaussView or Multiwfn to broaden the scaled frequencies with a Lorentzian function to generate theoretical FT-IR and FT-Raman spectra.

-

Assignment: Assign the vibrational modes based on the potential energy distribution (PED) analysis, which describes the contribution of individual internal coordinates (stretching, bending) to each normal mode.

Data Presentation: Vibrational Assignments